molecular formula C7H14O2 B010743 6-Heptene-2,4-diol CAS No. 19781-76-1

6-Heptene-2,4-diol

Cat. No.: B010743
CAS No.: 19781-76-1
M. Wt: 130.18 g/mol
InChI Key: IKSZUZSICAXOHV-UHFFFAOYSA-N
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Description

6-Heptene-2,4-diol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is characterized by the presence of a double bond between the sixth and seventh carbon atoms and hydroxyl groups attached to the second and fourth carbon atoms. This compound is also known by other names such as 6-Hepten-2,4-diol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Heptene-2,4-diol can be synthesized through various methods, including the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions and results in the formation of vicinal diols .

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using similar catalytic systems. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Heptene-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd)

    Substitution: Various nucleophiles can be used to replace the hydroxyl groups under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones

    Reduction: Saturated diols

    Substitution: Compounds with different functional groups replacing the hydroxyl groups

Scientific Research Applications

6-Heptene-2,4-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Heptene-2,4-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes cleavage of the carbon-carbon bond between the hydroxyl groups, leading to the formation of aldehydes and ketones. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Hexanediol: A diol with hydroxyl groups on the first and second carbon atoms.

    1,2-Octanediol: A diol with hydroxyl groups on the first and second carbon atoms of an eight-carbon chain.

    1,2-Decanediol: A diol with hydroxyl groups on the first and second carbon atoms of a ten-carbon chain.

Uniqueness

6-Heptene-2,4-diol is unique due to the presence of a double bond and hydroxyl groups at specific positions on the carbon chain. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

hept-6-ene-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSZUZSICAXOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337362
Record name 6-Heptene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-76-1
Record name 6-Heptene-2,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Heptene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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